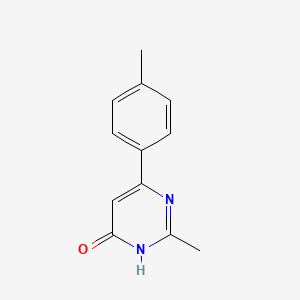
2-Methyl-6-(p-tolyl)pyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-(p-tolyl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 2-position and a p-tolyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(p-tolyl)pyrimidin-4-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 2-methylpyrimidine-4,6-diol with p-tolylamine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Methyl-6-(p-tolyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 2-Methyl-6-(p-tolyl)pyrimidin-4-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation.
類似化合物との比較
Similar Compounds
2-Methyl-4,6-diphenylpyrimidine: Similar structure but with phenyl groups instead of a p-tolyl group.
6-(p-Tolyl)pyrimidin-4-ol: Lacks the methyl group at the 2-position.
2,4,6-Trimethylpyrimidine: Contains three methyl groups instead of a p-tolyl group.
Uniqueness
2-Methyl-6-(p-tolyl)pyrimidin-4-ol is unique due to the specific combination of substituents on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC名 |
2-methyl-4-(4-methylphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12N2O/c1-8-3-5-10(6-4-8)11-7-12(15)14-9(2)13-11/h3-7H,1-2H3,(H,13,14,15) |
InChIキー |
SRJAKPZQIWUJKE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC(=O)NC(=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[6-(2-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B15280825.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-methoxyphenyl)-4-(2-methylcyclohexyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15280833.png)
![5-(benzyloxy)-2-{[2-(2,4-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-4H-pyran-4-one](/img/structure/B15280841.png)
![2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B15280860.png)
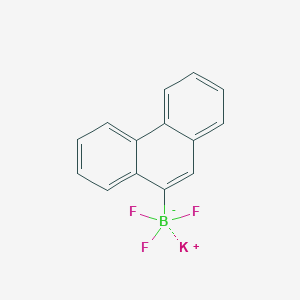
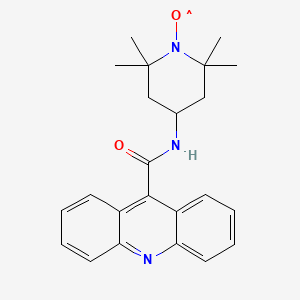
![6-(5-Bromo-3-pyridinyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280878.png)
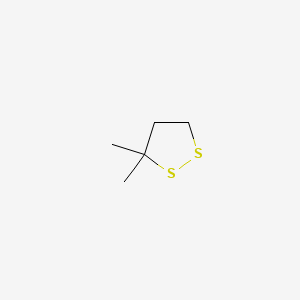
![(S)-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15280893.png)
![6-(3,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280897.png)
![2-Methyl-3-{6-[(naphthalen-2-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B15280914.png)
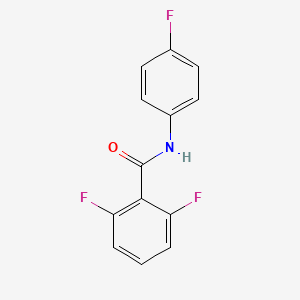
![Benzenesulfonylfluoride, 4-[4-(2-chloro-5-nitrophenoxy)butoxy]-](/img/structure/B15280921.png)
![N-(2-Cyanoethyl)-N-[(pyridin-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B15280925.png)
